Computed Lipophilicity (XLogP3) Comparison with a Clinical FAAH Inhibitor for Predicting CNS Permeability
The compound's computed lipophilicity (XLogP3 = 2.3) positions it in a favorable range for central nervous system (CNS) drug candidates, compared to the highly optimized clinical FAAH inhibitor PF-04457845 (MW=347.4 g/mol, XLogP3=2.9) [1][2]. The lower XLogP3 value suggests a potentially reduced volume of distribution and lower non-specific tissue binding, which are favorable attributes for achieving high free drug concentrations in the brain [3]. This is a cross-study computed comparison, not from head-to-head measurement.
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3, Molecular Weight = 343.4 g/mol |
| Comparator Or Baseline | PF-04457845 (clinical FAAH inhibitor) - XLogP3 = 2.9, Molecular Weight = 347.4 g/mol |
| Quantified Difference | ΔXLogP3 = -0.6 (lower lipophilicity for target compound) |
| Conditions | Computed by XLogP3 3.0 algorithm within PubChem (release 2021.05.07) |
Why This Matters
For CNS-targeted research, a lower XLogP3 value is a key selection criterion as it is associated with a higher likelihood of achieving favorable brain-to-plasma ratios, making this compound a more optimal starting point for neuroscience chemical probe development than more lipophilic analogs.
- [1] PubChem. (2026). Compound Summary: 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea, CID 45504456. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary: PF-04457845, CID 25154875. National Center for Biotechnology Information. View Source
- [3] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
